5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
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Overview
Description
5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a pyrimidine ring with carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzyl Substitution: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving urea and an appropriate diketone.
Coupling of Piperidine and Pyrimidine Rings: The benzyl-substituted piperidine is coupled with the pyrimidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor antagonism, or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-METHYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
- 5-[(4-ETHYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID
Uniqueness
- The presence of the benzyl group in 5-[(4-BENZYLPIPERIDINO)METHYL]-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID provides unique steric and electronic properties, enhancing its binding affinity and specificity towards certain biological targets compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16-14(15(17(23)24)19-18(25)20-16)11-21-8-6-13(7-9-21)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,23,24)(H2,19,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIOUUAXUGLNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=C(NC(=O)NC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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